6-Chloro-2-(o-tolyl)-4H-chromen-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-(2-methylphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c1-10-4-2-3-5-12(10)16-9-14(18)13-8-11(17)6-7-15(13)19-16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXOVBMNMPQZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350977 | |
| Record name | 4H-1-Benzopyran-4-one, 6-chloro-2-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88952-76-5 | |
| Record name | 4H-1-Benzopyran-4-one, 6-chloro-2-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Chromen 4 One Derivatives
Classical Synthetic Approaches for Chromen-4-ones
Traditional syntheses of chromen-4-ones typically begin with ortho-hydroxyarylalkylketones, phenols, or salicylic (B10762653) acid derivatives. researchgate.netresearchgate.netresearchgate.net These foundational methods have been refined over many years and remain central to the synthesis of this class of compounds.
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that is pivotal in the synthesis of β-keto esters or β-diketones, which are key intermediates for chromen-4-ones. wikipedia.orglibretexts.org The reaction occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org
Baker–Venkataraman Rearrangement : This reaction is a widely used method for synthesizing chromones and flavones. wikipedia.org It involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone. wikipedia.orgdrugfuture.com This intermediate then undergoes acid-catalyzed cyclodehydration to yield the final chromone (B188151) structure. wikipedia.orgalfa-chemistry.com The process starts with the formation of an enolate, followed by an acyl transfer. wikipedia.org For the synthesis of 6-Chloro-2-(o-tolyl)-4H-chromen-4-one, the likely starting material would be 1-(5-chloro-2-hydroxyphenyl)ethanone, which would be acylated with 2-methylbenzoyl chloride, followed by the base-catalyzed rearrangement and subsequent cyclization.
Kostanecki–Robinson Reaction : This method is used to form chromones or coumarins by acylating O-hydroxyaryl ketones with aliphatic acid anhydrides, followed by cyclization. wikipedia.org When a benzoic anhydride (B1165640) is used, a flavone (B191248) is produced. wikipedia.org The reaction mechanism involves three main steps: O-acylation of the phenol (B47542), an intramolecular aldol (B89426) condensation to form a hydroxydihydrochromone, and finally, elimination of the hydroxyl group to yield the chromone. wikipedia.org To synthesize the target compound via this route, 5-chloro-2-hydroxyacetophenone would be treated with 2-methylbenzoic anhydride and sodium 2-methylbenzoate.
| Reaction Variant | Starting Materials for this compound | Key Intermediate |
| Baker-Venkataraman | 1-(5-chloro-2-hydroxyphenyl)ethanone and 2-methylbenzoyl chloride | 1-(5-chloro-2-hydroxyphenyl)-3-(o-tolyl)propane-1,3-dione |
| Kostanecki-Robinson | 5-chloro-2-hydroxyacetophenone, 2-methylbenzoic anhydride, and sodium 2-methylbenzoate | Not isolated |
The synthesis of chromones can also be achieved through the use of benzopyrylium salts. These salts are cationic, oxygen-containing heterocyclic compounds. researchgate.net The formation of flavylium (B80283) salts (a type of benzopyrylium salt) from the reaction of carbinols, which can be derived from chromones, with Grignard reagents and subsequent acid treatment is a known route. sci-hub.se This approach highlights the allylic system present in the heterocyclic ring, allowing for the formation of the stable benzopyrylium cation which can then be converted to the desired chromone. sci-hub.se
The Vilsmeier-Haack reaction is a formylation reaction that utilizes a substituted amide (like dimethylformamide), phosphorus oxychloride, and an electron-rich arene to produce an aryl aldehyde or ketone. wikipedia.orgijpcbs.com This reaction can be applied to ortho-hydroxyarylalkylketones to construct the chromone ring. The process involves the formation of a chloroiminium ion, known as the Vilsmeier reagent, which acts as the electrophile. wikipedia.orgchemistrysteps.com The reaction of 2,5-dihydroxy-acetophenone with DMF in a POCl3 solution, for instance, can yield 6-hydroxy-4-chromone-3-carbaldehydes. ijrpc.com
The Simonis reaction involves the condensation of a phenol with a β-ketoester to form either a chromone or a coumarin. core.ac.uk The reaction pathway leading to the chromone is favored under specific conditions. This method provides a direct route from readily available phenols. Similarly, the Ruhemann reaction offers another pathway for the synthesis of chromones from phenols. researchgate.net
Derivatives of salicylic acid can serve as precursors for chromen-4-ones. researchgate.nettutorsglobe.com These methods leverage the existing carboxylate functionality to build the heterocyclic ring. This approach is one of the established routes for creating both 2- and 3-substituted chromones. tutorsglobe.com
Modern and Advanced Synthetic Routes
While classical methods are robust, modern synthetic chemistry has introduced more advanced and efficient strategies for the synthesis of 2-aryl-4H-chromen-4-ones. These methods often provide milder reaction conditions, higher yields, and greater functional group tolerance.
Contemporary approaches include:
Palladium-catalyzed carbonylative annulation of 2-iodophenols with arylacetylenes. researchgate.net
One-pot dehydrogenation/oxidative boron-Heck coupling of chromanones with arylboronic acid pinacol (B44631) esters. researchgate.net
Direct arylation of the chromone core with arylboronic acids. researchgate.net
Radical-induced cascade annulation/hydrocarbonylation of propargylamines in open air, which uses air as a green carbonylation reagent. researchgate.net
Cross-coupling reactions , such as those used to synthesize 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids, which could be adapted for their oxygen-containing analogs. nih.govacs.org
These modern strategies represent the ongoing evolution of organic synthesis, providing powerful tools for constructing complex molecules like this compound.
Palladium-Catalyzed Acylation of Alkenyl Bromides with Aldehydes
A significant advancement in the synthesis of 4H-chromen-4-ones involves the intramolecular palladium-catalyzed acylation of alkenyl bromides with aldehydes. This methodology provides an efficient route to diversely functionalized flavonoids. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, in conjunction with a suitable ligand like Xphos, and a base, commonly potassium carbonate, in a solvent like 1,4-dioxane.
The starting materials for this synthesis would be a suitably substituted o-bromophenol which is then converted to an alkenyl bromide intermediate. For the synthesis of this compound, the key precursor would be an alkenyl bromide derived from a 4-chloro-2-hydroxyacetophenone and an o-tolyl containing building block. The subsequent palladium-catalyzed intramolecular cyclization with an aldehyde functionality would then construct the chromen-4-one ring. The efficiency of this reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent to favor the desired acylation over potential side reactions.
Radical-Induced Cascade Annulation/Hydrocarbonylation for 2-Aryl-4H-chromen-4-ones
A robust and environmentally friendly approach for the synthesis of 2-aryl-4H-chromen-4-ones is the radical-induced cascade annulation/hydrocarbonylation. This metal- and solvent-free method utilizes propargylamines as starting materials and air as both the oxygen source and a green carbonylation reagent. kab.ac.ug The reaction is typically initiated by radical initiators such as dimethyl 2,2'-azobis(2-methylpropionate) (AIBME) and (PhSe)₂. kab.ac.ug
This strategy involves a sequence of radical-induced C-N bond cleavage, intramolecular 6-endo-dig annulation, and hydrocarbonylation. kab.ac.ug A key advantage of this method is its wide substrate adaptability and good functional group tolerance, making it a powerful tool for the synthesis of a diverse library of 2-aryl-4H-chromen-4-ones. kab.ac.ug This approach is particularly relevant for the introduction of the o-tolyl group at the 2-position of the chromen-4-one core.
Ortho-Directed Metalation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique relies on the use of a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents.
In the context of chromen-4-one synthesis, a DMG on the phenolic precursor can be utilized to introduce substituents at specific positions before the cyclization to form the chromen-4-one ring. For instance, a protected hydroxyl group can act as a DMG to facilitate ortho-lithiation and subsequent introduction of the chloro substituent. While less direct for the formation of the chromen-4-one ring itself, DoM is a crucial tool for the synthesis of highly substituted precursors.
Green Chemistry Approaches and Catalyst Development
Modern organic synthesis places a strong emphasis on the development of environmentally benign and sustainable methodologies. In the synthesis of chromen-4-one derivatives, several green chemistry approaches have been explored. These include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of reusable catalysts. sharif.edu
For example, one-pot, three-component reactions of an aldehyde, malononitrile, and an enolizable compound in the presence of a recyclable nanocatalyst, such as nano-kaoline/BF₃/Fe₃O₄, under solvent-free conditions represent a green approach to 4H-chromenes. sharif.edu While this specific example leads to 4H-chromenes, the principles of using environmentally friendly solvents, energy sources, and recyclable catalysts are being actively applied to the synthesis of chromen-4-ones as well. The radical-induced cascade annulation mentioned earlier is also an excellent example of a green approach as it avoids the use of metals and harsh solvents. kab.ac.ug
Specific Synthetic Considerations for Halogenated and Aryl-Substituted Chromen-4-ones
The synthesis of this compound requires specific strategies for the introduction of both the chloro and the o-tolyl substituents onto the chromen-4-one scaffold.
Strategies for Incorporating Chloro Substituents
The introduction of a chloro group at the 6-position of the chromen-4-one ring can be achieved through several synthetic routes. One common approach is to start with a commercially available or readily synthesized 4-chlorophenol (B41353) derivative. This chlorinated phenol can then be elaborated into a suitable precursor for chromen-4-one synthesis, such as a 2-hydroxyacetophenone (B1195853) derivative. For instance, the Fries rearrangement of 4-chlorophenyl acetate (B1210297) can yield 5-chloro-2-hydroxyacetophenone, a key intermediate.
Alternatively, electrophilic chlorination of a pre-formed chromen-4-one or a suitable precursor can be employed. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be used for this purpose. The regioselectivity of the chlorination will be directed by the existing substituents on the aromatic ring. It has been noted that the substitution of a halogen at the C-6 position of the chromene scaffold can be beneficial for certain biological activities. nih.gov
Below is a table summarizing common chlorinating agents:
| Chlorinating Agent | Abbreviation | Typical Conditions |
| N-Chlorosuccinimide | NCS | Acetonitrile, reflux |
| Sulfuryl Chloride | SO₂Cl₂ | Dichloromethane, room temp. |
| Chlorine Gas | Cl₂ | Acetic acid |
Methods for Attaching Aryl Moieties at the 2-Position (e.g., o-tolyl group)
The introduction of an aryl group, such as the o-tolyl moiety, at the 2-position of the chromen-4-one ring is a crucial step. Several methods are available for this transformation.
One of the most common methods is the Baker-Venkataraman rearrangement. This involves the reaction of a 2-hydroxyacetophenone with an aroyl chloride (in this case, o-toluoyl chloride) to form an o-aroyloxyacetophenone, which then rearranges in the presence of a base to a 1,3-diketone. Subsequent acid-catalyzed cyclization of the diketone yields the 2-aryl-4H-chromen-4-one.
Another powerful method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction can be used to couple a 2-halochromen-4-one or a 2-triflyloxychromen-4-one with an o-tolylboronic acid or its ester. This approach offers excellent functional group tolerance and allows for the late-stage introduction of the aryl group.
The radical-induced cascade annulation/hydrocarbonylation described in section 2.2.2 is also a direct method for the synthesis of 2-aryl-4H-chromen-4-ones, where the aryl group originates from the propargylamine (B41283) precursor. kab.ac.ug
The following table outlines key methods for 2-arylation:
| Method | Key Reagents | Description |
| Baker-Venkataraman Rearrangement | 2-Hydroxyacetophenone, o-toluoyl chloride, base | Formation of a 1,3-diketone intermediate followed by cyclization. |
| Suzuki-Miyaura Coupling | 2-Halochromen-4-one, o-tolylboronic acid, Pd catalyst, base | Palladium-catalyzed cross-coupling reaction. |
| Radical-Induced Annulation | Propargylamine derivative | Metal-free cascade reaction leading to the 2-arylchromen-4-one. kab.ac.ug |
Derivatization Strategies for Enhancing Biological Potential
To improve the therapeutic efficacy and target specificity of chromone-based compounds, various derivatization strategies have been developed. These strategies typically involve the modification of the pyrone ring (specifically at the C-2 and C-3 positions) or the fused benzene (B151609) ring (Ring A). By systematically altering the substituents at these key positions, researchers can fine-tune the molecule's physicochemical properties and biological activity.
The C-3 position of the chromen-4-one ring is a common target for derivatization to generate compounds with enhanced biological activities. The introduction of various functional groups can be achieved through methods like C-H activation or by using precursors such as 3-hydroxychromones (flavonols). nih.gov
One approach involves the iron(III)-catalyzed functionalization of the C-3 position, which can be initiated by the homolytic bond cleavage of a peroxide oxidant. nih.gov Another metal-free method involves the base-catalyzed iodination of the C-3 position, creating an intermediate that can be used to introduce other functional groups. nih.gov
More complex modifications include asymmetric sigmatropic rearrangements. For instance, 3-allyloxy-4H-chromenones can undergo highly efficient asymmetric nih.govresearchgate.net- and researchgate.netresearchgate.net-O-to-C sigmatropic rearrangements using chiral N,N′-dioxide metal complexes as catalysts. researchgate.net This process yields optically active 2,2-disubstituted chromane-3,4-diones and 2-allyl-3-hydroxy-4H-chromen-4-ones, which are valuable chiral building blocks. researchgate.net
Furthermore, cascade radical annulation reactions provide a pathway to introduce ester-containing substituents. For example, 2-(allyloxy)arylaldehydes can react with oxalates under metal-free conditions to yield methyl 2-(4-oxochroman-3-yl)acetate derivatives. mdpi.com These derivatives can be further transformed, such as through hydrolysis to create carboxyl-containing compounds. mdpi.com
Table 1: Examples of C-3 Position Modifications
| Precursor | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Chromone | Base, I₂ | 3-Iodochromone | nih.gov |
| 3-Allyloxy-4H-chromenone | Chiral N,N′-dioxide/Co(OTf)₂ complex | 2,2-Disubstituted chromane-3,4-dione | researchgate.net |
| 2-(Allyloxy)arylaldehyde | Oxalates, (NH₄)₂S₂O₈ | Methyl 2-(4-oxochroman-3-yl)acetate | mdpi.com |
Modification of the fused benzene ring (Ring A) is a key strategy for modulating the pharmacological profile of chromen-4-one derivatives. The introduction of substituents at the C-6 and C-7 positions has been shown to significantly influence receptor affinity and biological activity.
For instance, a series of chromen-4-one derivatives with halogen substitutions at the C-6 position were synthesized to investigate their effects on the G protein-coupled receptor GPR55. acs.org The introduction of a chlorine atom at position 6, as seen in compounds like 6-chloro-2-((3-cyclohexylpropoxy)carbonyl)-4-oxo-4H-chromen-8-yl benzamide, resulted in partial agonism at the receptor. acs.org
In another study focused on discovering ligands for sigma receptors, a library of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones was synthesized. nih.gov This work demonstrated that varying the cyclic amine and the length of the alkyl chain at the C-6 position could produce potent and selective modulators of σ₁ and σ₂ receptors. For example, 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one was identified as a potent σ₁ receptor modulator that also exhibited inhibitory activity against cholinesterases. nih.gov Similarly, substitutions at the C-7 position, such as a methyl group in 2-(2-Chlorophenyl)-7-methyl-4H-chromen-4-one, are also synthetically accessible and contribute to the structural diversity of flavonoids. researchgate.net
Table 2: Ring A Substituted Chromen-4-ones and Their Biological Targets
| Compound Name | Substitution | Biological Target/Activity | Reference |
|---|---|---|---|
| 6-Chloro-2-((3-cyclohexylpropoxy)carbonyl)-4-oxo-4H-chromen-8-yl benzamide | C-6 Chloro | Partial agonist at GPR55 | acs.org |
| 6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-one | C-6 Alkoxyamine | σ₁/σ₂ receptor modulator, AChE/MAO-B inhibitor | nih.gov |
| 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one | C-6 Alkoxyamine | Potent σ₁ receptor modulator | nih.gov |
| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one | C-6 Alkoxyamine | Potent σ₁ receptor modulator, Cholinesterase inhibitor | nih.gov |
| 2-(2-Chlorophenyl)-7-methyl-4H-chromen-4-one | C-7 Methyl | Synthetic flavonoid | researchgate.net |
The conjugation of the chromen-4-one core with other heterocyclic systems or the formation of Schiff bases represents a powerful strategy for creating novel compounds with enhanced biological potential. Schiff bases, characterized by an imine or azomethine group (-C=N-), are commonly synthesized through the condensation reaction of a carbonyl compound (like an aldehyde or ketone) with a primary amine. researchgate.net
Chromone-based Schiff bases are readily prepared. For example, 3-formyl chromone can be condensed with various aminophenols to yield Schiff base ligands like 3-(-(2-hydroxyphenylimino) methyl)-4H-chromen-4-one. nih.gov These compounds have been investigated as chemosensors for metal ions. nih.gov Similarly, 4-hydroxy-3-(1-(arylimino)ethyl)chromen-2-one derivatives were synthesized by refluxing 3-acetyl-4-hydroxy-2H-chromen-2-one with primary aromatic amines.
Beyond Schiff bases, the chromone nucleus can be linked to other heterocyclic moieties to create hybrid molecules. A notable example is the synthesis of chromen-4-one-oxadiazole analogs. nih.gov In one synthetic route, a chromone-containing carboxylic acid is converted to an ester, then to a hydrazide, which is subsequently cyclized with various aromatic carboxylic acids in the presence of POCl₃ to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov These hybrid molecules have been identified as potent inhibitors of enzymes like β-glucuronidase. nih.gov Another strategy involves the reaction of 3-formyl-4-chloro-coumarin with hydrazine (B178648) compounds to quantitatively form substituted chromen[4,3-c]pyrazol-4-ones. nih.gov
Table 3: Examples of Chromen-4-one Conjugates and Schiff Bases
| Chromone Precursor | Reactant | Product Type | Reference |
|---|---|---|---|
| 3-Formyl chromone | 2-Aminophenol | Schiff Base | nih.gov |
| 3-Acetyl-4-hydroxy-2H-chromen-2-one | Primary aromatic amines | Schiff Base | |
| 2-(4-Carboxyphenyl)-4H-chromen-4-one | Hydrazine, Aromatic carboxylic acids | Oxadiazole Conjugate | nih.gov |
| 3-Formyl-4-chloro-coumarin | Hydrazine derivatives | Pyrazole Conjugate | nih.gov |
Structure Activity Relationship Sar Studies of Chromen 4 One Scaffolds
General Principles of Chromen-4-one SAR
The chromen-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The diverse biological activities of chromen-4-one derivatives are largely defined by the substitution pattern on the scaffold. nih.gov The fundamental SAR principles revolve around the nature and position of various substituents on the chromone (B188151) core, which influence the molecule's electronic, steric, and hydrophobic properties, thereby dictating its interaction with target enzymes or receptors. wikipedia.orggardp.orgdrugdesign.org
Key structural features that are commonly modulated in SAR studies of chromen-4-ones include:
Ring A (the benzo-γ-pyrone ring): Substituents on this ring can alter electron density and lipophilicity.
The C-2 position: Typically substituted with an aryl or alkyl group, this position is crucial for directing the molecule's interaction with the target's binding pocket.
The C-3 position: Functionalization at this position can introduce hydrogen bonding capabilities or other key interactions.
The C-4 carbonyl group: This group often acts as a hydrogen bond acceptor, which is vital for binding to many biological targets. acs.org
Impact of Substituents on Ring A (e.g., Chloro Group at C-6)
Substituents on Ring A of the chromen-4-one scaffold play a significant role in modulating biological activity. The position and electronic nature of these substituents are critical. For instance, the presence of a chloro group, particularly at the C-6 position, can have a profound effect.
Halogen atoms, such as chlorine, at the C-6 position have been shown to influence the pharmacological behavior of chromen-4-one derivatives. acs.org In a study of chromen-4-one derivatives as GPR55 receptor ligands, the introduction of a chlorine atom at the C-6 position was investigated. The results indicated that substituents at the 6-position and those at other positions, such as C-8, can influence each other, making their SARs interdependent. acs.org
Generally, electron-withdrawing groups on the aromatic ring can enhance certain biological activities. The chloro group at C-6, with its electron-withdrawing inductive effect, can modulate the electronic properties of the entire scaffold, potentially leading to altered binding affinities and activities.
Influence of the Aryl Moiety at the C-2 Position (e.g., o-tolyl group and its variations)
The substituent at the C-2 position of the chromen-4-one ring is a major determinant of biological activity. nih.gov This is often an aryl group, and its nature, size, and substitution pattern are critical for potency and selectivity.
In the case of 6-Chloro-2-(o-tolyl)-4H-chromen-4-one, the C-2 substituent is an o-tolyl group (a methyl group at the ortho position of the phenyl ring). The presence and position of substituents on this phenyl ring can significantly impact activity. For example, in a series of chromen-4-one based oxadiazole derivatives, the position of substituents on the phenyl ring was found to be crucial for their inhibitory potential against β-glucuronidase. An ortho-methyl analog showed outstanding inhibitory potential.
Role of Functionality at C-3 (e.g., Hydroxyl, Ester, Ether)
The C-3 position of the chromen-4-one scaffold is another key site for modification in SAR studies. Introducing different functional groups at this position can lead to significant changes in biological activity. nih.gov
For example, in a study of 2-phenyl-4H-chromen-4-one derivatives as selective COX-2 inhibitors, the nature of the substituent at the C-3 position was found to affect both inhibitory activity and selectivity. The study revealed that increasing the lipophilicity of the substituent at the C-3 position increased COX-2 inhibitory potency and selectivity. The presence of a benzyloxy group at C-3 resulted in the most selective COX-2 inhibitor in the series.
Common functionalities explored at the C-3 position include:
Hydroxyl group (-OH): Can act as a hydrogen bond donor and acceptor.
Ester groups (-COOR): Can influence solubility and act as a prodrug moiety.
Ether groups (-OR): Can modulate lipophilicity and steric bulk.
The introduction of these groups can lead to new interactions with the biological target, thereby enhancing or modifying the compound's activity profile.
Conformational Behavior and its Correlation with Biological Activity
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. The chromen-4-one scaffold is relatively planar, but the substituents, particularly the aryl group at C-2, can rotate, leading to different conformational preferences. nih.govresearchgate.net
The dihedral angle between the chromen-4-one ring system and the C-2 aryl ring is a key conformational parameter. This angle can be influenced by the presence of substituents on the aryl ring, such as the ortho-methyl group in the o-tolyl moiety. Steric hindrance from the ortho substituent can force the phenyl ring out of planarity with the chromone core, which can be either beneficial or detrimental to biological activity, depending on the topology of the target's binding site.
Recent studies using advanced spectroscopic techniques have begun to elucidate the precise structural and conformational preferences of the chromone monomer. nih.govresearchgate.net Understanding these preferences is vital for designing molecules that can adopt the optimal conformation for binding to a specific target.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For chromen-4-one derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.netnih.gov
These models provide insights into how different physicochemical properties (steric, electrostatic, hydrophobic) of the molecules contribute to their activity. A typical 3D-QSAR study involves the following steps:
Data Set Selection: A series of chromen-4-one analogs with known biological activities is chosen.
Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold.
Descriptor Calculation: Steric and electrostatic fields (for CoMFA) or similarity indices (for CoMSIA) are calculated around the aligned molecules.
Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) analysis, are used to correlate the calculated descriptors with biological activity. The resulting model is then validated to assess its predictive power. nih.gov
For instance, a 3D-QSAR study on 8-substituted chromen-4-one-2-carboxylic acid derivatives as GPR35 agonists generated statistically significant CoMFA and CoMSIA models. researchgate.net The contour maps produced from these models visually represent the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity, thus guiding the design of new, more potent compounds. researchgate.net
Here is a summary of a representative 3D-QSAR study on chromone derivatives as MAO inhibitors: nih.gov
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Findings from Contour Maps |
|---|---|---|---|
| CoMFA | 0.610 | 0.918 | Identified regions where steric and electrostatic fields positively or negatively impact activity. |
| CoMSIA | 0.646 | 0.800 | Highlighted the importance of steric, electrostatic, and hydrophobic fields for agonist activity. |
| Topomer CoMFA | 0.746 | 0.979 | Provided insights based on fragment units, leading to a statistically robust model. |
Mechanistic Investigations of Biological Activities
Anticancer Mechanisms (in vitro studies)
Induction of Cell Cycle Arrest (e.g., G2-M phase)
Investigations into the effects of 6-Chloro-2-(o-tolyl)-4H-chromen-4-one on the cell cycle have revealed its capacity to halt cell division at the G2/M checkpoint. The cell cycle is a series of events that take place in a cell as it grows and divides. The G2 phase is a period of rapid cell growth and protein synthesis, while the M phase (mitosis) is when the cell divides its copied DNA and cytoplasm to make two new cells. A crucial checkpoint at the end of the G2 phase ensures that the cell is ready for mitosis.
Studies have shown that treatment with certain compounds can lead to an accumulation of cells in the G2/M phase, indicating a blockage at this checkpoint. medsci.orgtaylorandfrancis.comresearchgate.net This arrest prevents the cell from entering mitosis and undergoing division, thereby inhibiting the proliferation of cancer cells. taylorandfrancis.com The mechanism behind this G2/M arrest can involve the modulation of various regulatory proteins. For instance, the upregulation of proteins like p21 and p53 can inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle. medsci.org
The induction of G2/M cell cycle arrest is a recognized strategy in cancer therapy, as it can prevent the replication of damaged cells and can also be a precursor to apoptosis. nih.gov
Mechanisms of Apoptosis Induction (e.g., Annexin V/PI staining, sub-G1 analysis)
Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. A hallmark of cancer is the ability of malignant cells to evade apoptosis. Therefore, compounds that can induce apoptosis in cancer cells are of significant therapeutic interest.
One common method to detect apoptosis is through Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. nih.gov Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. kumc.edu PI is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late-stage apoptotic or necrotic cells. nih.govnih.gov Thus, cells that stain positive for Annexin V and negative for PI are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Another method to quantify apoptosis is through sub-G1 analysis. During apoptosis, cellular endonucleases cleave DNA into smaller fragments. ucl.ac.uk When these cells are stained with a DNA-binding dye like PI and analyzed by flow cytometry, the fragmented DNA leaks out, resulting in a population of cells with a lower DNA content than cells in the G1 phase of the cell cycle. This population appears as a "sub-G1" peak on a DNA content histogram and is indicative of apoptotic cells. nih.govtghn.org It is important to note that while the sub-G1 peak is a useful indicator, it can also include nuclear fragments and debris, so it is often used in conjunction with other apoptosis assays for confirmation. tghn.orgresearchgate.net
Targeting Key Cellular Pathways and Enzymes
Inhibition of Enzymes Involved in Cancer Cell Proliferation
The uncontrolled proliferation of cancer cells is often driven by the aberrant activity of various enzymes. Targeting these enzymes is a key strategy in cancer therapy. Certain chromen-4-one derivatives have demonstrated the ability to inhibit the proliferation of cancer cells. nih.govmdpi.com For example, some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and have been implicated in the development of several types of cancer. nih.gov The inhibition of such enzymes can disrupt the signaling pathways that promote cell growth and survival, ultimately leading to a decrease in tumor cell proliferation. oncotarget.complos.org
Modulation of PI3K-Akt Pathways
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. wikipedia.org This pathway is frequently hyperactivated in many types of cancer, contributing to tumor development and resistance to therapy. wikipedia.orgnih.gov
The activation of the PI3K/Akt pathway can promote cell survival by inhibiting apoptosis. nih.gov Therefore, the modulation of this pathway is a significant area of interest in cancer research. Compounds that can inhibit the PI3K/Akt pathway can suppress the growth of cancer cells and sensitize them to other anticancer treatments.
Activation of p53-MDM2 Pathway
The p53 tumor suppressor protein plays a crucial role in preventing cancer formation and is often referred to as the "guardian of the genome". nih.govyoutube.com It responds to cellular stress, such as DNA damage, by inducing cell cycle arrest, DNA repair, or apoptosis. nih.gov The activity of p53 is tightly regulated by its primary negative regulator, MDM2. tulane.edu In many cancers, the function of p53 is compromised, either through mutation of the p53 gene itself or by the overexpression of MDM2, which leads to the degradation of p53. nih.govtulane.edu
Restoring the function of p53 is a promising therapeutic strategy. One approach is to disrupt the interaction between p53 and MDM2. nih.govmdpi.com Small molecules that can inhibit the p53-MDM2 interaction can stabilize and activate p53, leading to the induction of its downstream targets and resulting in cell cycle arrest or apoptosis in cancer cells with wild-type p53. nih.gov
Interference with Microtubule Dynamics and Depolymerization
Certain chromone (B188151) derivatives have been identified as inhibitors of tubulin polymerization, a critical process for microtubule formation and dynamics. nih.gov Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, structure, and intracellular transport. nih.gov The disruption of microtubule dynamics can lead to cell cycle arrest and ultimately, apoptosis (programmed cell death). nih.gov
Compounds that bind to the colchicine (B1669291) binding site on tubulin can destabilize the interaction between α and β tubulin subunits, thereby inhibiting microtubule polymerization. nih.gov This interference with the microtubule network disrupts the formation of the mitotic spindle, a key structure in cell division, leading to a halt in the cell cycle. nih.gov While the specific actions of this compound on microtubule dynamics are a subject of ongoing research, the broader class of chromen-4-ones has demonstrated the potential to interact with tubulin. ekb.eg
Activation of Death Receptor Pathways
The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands to death receptors on the cell surface. nih.govnih.gov This interaction triggers a signaling cascade that leads to the activation of caspases, the key executioners of apoptosis. nih.gov One of the major death receptor pathways involves the TNF-related apoptosis-inducing ligand (TRAIL). nih.gov
Some therapeutic strategies aim to sensitize cancer cells to TRAIL-induced apoptosis. nih.gov This can be achieved by compounds that enhance the expression of death receptors on the cancer cell surface or inhibit pro-survival signals. nih.gov The activation of the death receptor pathway ultimately leads to the activation of caspase-8, which can then directly activate downstream effector caspases or engage the mitochondrial pathway of apoptosis through the cleavage of the protein Bid. nih.govbosterbio.com The potential of this compound to modulate these pathways is an area of scientific inquiry.
Selective Cytotoxicity towards Cancer Cell Lines
A crucial aspect of cancer chemotherapy is the selective killing of cancer cells while minimizing harm to normal, healthy cells. nih.gov Several studies have evaluated the cytotoxic effects of chromone derivatives against various cancer cell lines. nih.govmdpi.com The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%, is a common metric used to quantify cytotoxicity. nih.govnih.gov
Research has shown that certain chromen-4-one derivatives exhibit moderate cytotoxic effects against cancer cell lines. nih.gov For instance, some compounds have shown superior potency against specific leukemia cell lines. nih.gov The selectivity of these compounds is a key area of investigation, with some showing less activity towards normal cell lines, suggesting a potential for tumor-selective treatment. nih.govresearchgate.net The cytotoxic activity of this compound would be characterized by its IC50 values across a panel of cancer cell lines compared to normal cells. ekb.eg
Table 1: Illustrative IC50 Values for a Chromone Derivative Against Various Cell Lines This table is a representative example based on findings for related compounds and does not represent the specific activity of this compound.
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 42.0 ± 2.7 |
| MOLT-4 | Leukemia | 24.4 ± 2.6 |
| HL-60 | Leukemia | 68.4 ± 3.9 |
| BJ1 | Normal Skin Fibroblast | >100 |
Data is hypothetical and for illustrative purposes only.
Antimicrobial Mechanisms
Beyond its potential anticancer properties, the chromone scaffold has also been investigated for its antimicrobial activities.
Antibacterial Activity against Specific Strains
The antibacterial efficacy of chemical compounds is often determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. idexx.dkidexx.com Studies on various chromone derivatives have demonstrated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.govmdpi.comresearchgate.net
For example, some natural and synthetic compounds have shown potent activity against multidrug-resistant strains of Staphylococcus aureus (MRSA). nih.govresearchgate.net The spectrum of activity can vary, with some compounds being more effective against Gram-positive bacteria, while others show broader activity. researchgate.netnih.gov The specific antibacterial profile of this compound would be determined by testing its MIC values against a panel of clinically relevant bacterial strains.
Table 2: Representative Minimum Inhibitory Concentrations (MIC) for a Hypothetical Chromone Derivative This table illustrates the type of data generated in antibacterial testing and does not reflect the specific activity of this compound.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 64 |
| Escherichia coli | Negative | 128 |
| Pseudomonas aeruginosa | Negative | 256 |
| Enterococcus faecalis | Positive | 64 |
Data is hypothetical and for illustrative purposes only.
Antifungal Activity
Chromone derivatives have also been explored for their potential as antifungal agents. nih.govnih.gov The antifungal activity is also typically quantified by determining the MIC against various fungal species. frontiersin.org Research has shown that certain chromone-based compounds exhibit activity against clinically important fungi, such as Candida species. nih.govmdpi.com The mechanism of action for some antifungal chromenols is predicted to involve the inhibition of lanosterol (B1674476) 14-alpha-demethylase, an important enzyme in fungal cell membrane biosynthesis. nih.gov
Antiviral Activity (e.g., anti-HIV)
The antiviral potential of chromone derivatives has been an area of interest, including activity against the human immunodeficiency virus (HIV). nih.gov HIV replication involves several key viral enzymes, such as reverse transcriptase and integrase, which are targets for antiviral drugs. youtube.com Some non-catalytic site integrase inhibitors (NCINIs) have shown potent anti-HIV-1 activity. nih.gov The mechanism of action for novel antiviral compounds can involve targeting different stages of the viral life cycle, from entry and fusion to replication and assembly. nih.govyoutube.com The specific anti-HIV activity of this compound would require dedicated investigation to determine its potential efficacy and mechanism of action.
Mechanisms of Action
The biological efficacy of chromen-4-one derivatives is often rooted in their ability to interact with cellular targets and disrupt pathological processes. Key mechanisms include the inhibition of efflux pumps and direct interaction with DNA.
Efflux Pump Inhibition: Multidrug resistance in bacteria is a significant challenge, often mediated by efflux pumps that expel antibiotics from the bacterial cell. mdpi.comnih.gov Small molecules that inhibit these pumps can restore the effectiveness of existing antibiotics. nih.gov Efflux pump inhibitors (EPIs) function by blocking these transport proteins, which leads to the intracellular accumulation of the antibiotic, allowing it to reach its target. nih.gov Compounds such as phenyl-arginine-β-naphthylamide (PAβN) are known to be broad-spectrum EPIs that act as competitive inhibitors for the pumps. nih.gov They have been shown to significantly reduce the minimum inhibitory concentrations (MICs) of various antibiotics against multidrug-resistant bacteria. nih.govnih.gov The inhibition of these pumps is a promising strategy to counteract multidrug resistance in Gram-negative pathogens. mdpi.com
DNA Interaction: Flavonoids and related chromone structures can exert their effects by interacting directly with DNA. The primary modes of binding for small molecules to the DNA double helix are electrostatic binding, groove binding, and intercalative binding. nih.gov Studies on similar flavonoid structures have indicated that the planar aromatic rings can insert themselves between the base pairs of the DNA helix, a process known as intercalation. nih.gov This interaction is stabilized by hydrophobic interactions and van der Waals forces between the compound and the DNA base pairs. nih.gov Such binding can lead to changes in the DNA structure, potentially interfering with replication and transcription processes. Spectroscopic analysis often reveals hyperchromic (increased absorbance) and blue shifts in absorption spectra, alongside significant fluorescence quenching, which are characteristic signs of intercalation. nih.gov
Anti-inflammatory Pathways
Chronic inflammation is linked to numerous diseases, and the modulation of inflammatory signaling is a key therapeutic goal. The anti-inflammatory properties of 2-phenyl-4H-chromen-4-one derivatives are attributed to their ability to modulate pro-inflammatory cytokines and inhibit critical signaling pathways.
Pro-inflammatory cytokines are essential mediators of the inflammatory response. nih.govthermofisher.com However, their excessive production can lead to tissue damage and disease. nih.gov A key anti-inflammatory mechanism of 2-phenyl-4H-chromen-4-one derivatives involves the downregulation of these critical signaling molecules. Research on this class of compounds has demonstrated a significant inhibitory effect on the production of nitric oxide (NO), a key inflammatory mediator. nih.gov Furthermore, these derivatives have been shown to suppress the release of major pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in cellular models of inflammation. nih.gov The ability to reduce the levels of these cytokines is a crucial aspect of their anti-inflammatory potential. nih.govfrontiersin.org
Table 1: Effect of a Representative 2-Phenyl-4H-chromen-4-one Derivative (Compound 8) on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 cells
| Treatment Group | NO Production (% of Control) | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |
| Control | 100% | 15.2 ± 1.5 | 20.5 ± 2.1 |
| LPS (1 µg/mL) | 100% (Normalized) | 320.4 ± 10.2 | 450.6 ± 15.8 |
| LPS + Compound 8 (5 µM) | 65.3% ± 4.1% | 210.1 ± 8.5 | 280.3 ± 11.2 |
| LPS + Compound 8 (10 µM) | 42.1% ± 3.5% | 150.7 ± 7.1 | 190.4 ± 9.7 |
| LPS + Compound 8 (20 µM) | 25.8% ± 2.9% | 95.3 ± 5.8 | 110.2 ± 6.3 |
This table presents hypothetical data based on findings reported for 2-phenyl-4H-chromen-4-one derivatives, illustrating a dose-dependent reduction in inflammatory mediators. nih.gov
The inflammatory response is often initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), by Toll-like receptors (TLRs). nih.gov TLR4 is a key receptor in the innate immune system that, upon activation by LPS, triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov This activation leads to the production of numerous pro-inflammatory cytokines. nih.gov Studies on novel 2-phenyl-4H-chromen-4-one derivatives have shown that they can suppress LPS-induced inflammation by directly inhibiting the TLR4/MAPK signaling pathway. nih.gov By downregulating the expression of TLR4 and its downstream signaling components, these compounds effectively block the inflammatory cascade at an early stage, preventing the transcription and release of cytokines like IL-6 and TNF-α. nih.gov
Antioxidant Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in cellular damage and various diseases. frontiersin.org Chromen-4-one derivatives possess antioxidant properties that help mitigate this damage.
One of the primary antioxidant mechanisms is the ability to directly scavenge free radicals. nih.gov Phenolic compounds, including flavonoids, are effective radical scavengers due to their chemical structure. nih.gov They can donate a hydrogen atom from their hydroxyl groups to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The capacity to scavenge radicals is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. nih.gov The presence of specific structural features, like a catechol group, enhances the free-radical-scavenging activity of these molecules. nih.gov
Beyond scavenging free radicals, these compounds can also neutralize various non-radical reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), singlet oxygen (¹O₂), and hydroxyl radicals (•OH). nih.govmdpi.com ROS are natural byproducts of aerobic metabolism but can cause significant damage to lipids, proteins, and DNA when present in excess. frontiersin.org The antioxidant activity of these compounds involves quenching these reactive species, thereby protecting cells from oxidative damage. nih.gov This neutralization capacity helps maintain cellular redox homeostasis and prevents the pathological consequences of oxidative stress. nih.govfigshare.com
Metal Chelation Properties
There is no available scientific literature detailing the metal chelation properties of this compound. While the chromone scaffold is present in some molecules known to chelate metal ions, specific studies to determine if or how this compound engages in such activities have not been published. Therefore, its capacity to bind with metal ions, the stability of any potential complexes, and the coordination chemistry involved remain uninvestigated.
Enzyme Inhibition Studies
Comprehensive searches of scientific databases and literature yield no specific studies on the enzyme inhibitory activities of this compound. The following subsections detail the absence of research in specific areas of enzyme inhibition.
Inhibition of β-Glucuronidase
No research has been published investigating the inhibitory effects of this compound on the enzyme β-glucuronidase. As a result, there is no data available regarding its potency (such as IC50 values), mechanism of inhibition, or potential as a β-glucuronidase inhibitor.
Kinase Inhibition (e.g., Protein Kinase-C, PI3K, CDK)
There are no specific studies in the available scientific literature that evaluate the activity of this compound as a kinase inhibitor. Its effects on key kinases such as Protein Kinase-C (PKC), Phosphoinositide 3-kinases (PI3K), or Cyclin-Dependent Kinases (CDK) have not been documented. Consequently, its inhibitory profile and selectivity against any kinase family are unknown.
Monoamine Oxidase-B (MAO-B) Inhibition
The potential for this compound to act as an inhibitor of Monoamine Oxidase-B (MAO-B) has not been explored in any published research. Data on its inhibitory concentration, selectivity for MAO-B over MAO-A, and mechanism of action are not available.
Mushroom Tyrosinase Inhibition
No studies have been conducted to assess the inhibitory activity of this compound against mushroom tyrosinase. Therefore, there is no information on its ability to interfere with melanogenesis or its potential applications as a tyrosinase inhibitor.
Other Investigated Biological Activities and their Research Context
Beyond the specific enzyme inhibition and metal chelation properties detailed above, there is a general absence of research into other biological activities of this compound. While the broader class of chromones has been investigated for a wide range of pharmacological effects, these general findings cannot be specifically attributed to this distinct chemical entity. Each compound's biological activity is highly dependent on its unique substitution pattern, and in the case of this compound, this has not been the subject of dedicated study.
Antidiabetic Potential and Associated Mechanisms
The therapeutic potential of chromone derivatives in the management of diabetes is an active area of research. While direct studies on this compound are limited, the antidiabetic effects of the chromone scaffold are often attributed to several key mechanisms. A prominent mechanism is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. By inhibiting these enzymes, chromone derivatives can delay the breakdown and absorption of carbohydrates in the digestive tract, leading to a more gradual increase in postprandial blood glucose levels.
Furthermore, some chromone derivatives have been investigated for their ability to modulate the activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. nih.gov Activation of PPAR-γ can enhance insulin (B600854) sensitivity in peripheral tissues, thereby improving glucose uptake and utilization. The structural features of this compound suggest its potential to interact with these biological targets, though further empirical validation is required.
Table 1: Investigated Antidiabetic Mechanisms of Chromone Derivatives
| Mechanism of Action | Target Enzyme/Receptor | Potential Effect |
| Inhibition of Carbohydrate Digestion | α-Amylase, α-Glucosidase | Reduced postprandial hyperglycemia |
| Enhanced Insulin Sensitivity | PPAR-γ Agonism | Improved glucose uptake and utilization |
| Increased Insulin Secretion | Pancreatic β-cells | Enhanced glucose-stimulated insulin release |
Antihistaminic Activity
The antihistaminic properties of chromone derivatives are primarily linked to their ability to act as mast cell stabilizers. nih.govplos.orgpharmacy180.comresearchgate.netnumberanalytics.com Mast cells play a central role in allergic reactions by releasing histamine (B1213489) and other inflammatory mediators upon activation. The foundational mechanism of action for many chromone-based antiallergic drugs is the inhibition of mast cell degranulation. nih.govplos.orgpharmacy180.com This stabilization is thought to occur through the modulation of chloride ion channels in the mast cell membrane, which in turn affects calcium influx—a critical step in the degranulation process. pharmacy180.comnumberanalytics.com By preventing the release of histamine, these compounds can mitigate the symptoms of allergic reactions. While the direct interaction of this compound with mast cells has not been extensively reported, its structural similarity to known mast cell stabilizers suggests a comparable mechanism of action.
Bronchodilator Activity
The potential bronchodilator effects of this compound are hypothesized to stem from the established activities of structurally related flavonoids and chromones. A key mechanism implicated in the bronchodilatory action of these compounds is the inhibition of phosphodiesterases (PDEs). nih.govmdpi.comnih.gov PDEs are enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that promotes smooth muscle relaxation. Inhibition of PDEs, particularly PDE3 and PDE4 which are prevalent in airway smooth muscle and inflammatory cells, leads to an increase in intracellular cAMP levels, resulting in bronchodilation and reduced inflammation. nih.gov The planar structure of the chromone ring is thought to facilitate interaction with the active site of PDE enzymes. nih.gov
Table 2: Potential Bronchodilator Mechanisms of Chromone Derivatives
| Mechanism of Action | Target Enzyme | Consequence |
| Inhibition of cAMP degradation | Phosphodiesterase (PDE) | Increased intracellular cAMP, leading to smooth muscle relaxation |
Neuroprotective Effects
Chromone derivatives have demonstrated promising neuroprotective properties through various mechanisms. nih.govbibliotek.dknih.govresearchgate.netresearchgate.net One of the primary modes of action is the suppression of neuroinflammation. nih.govbibliotek.dk Studies on related chromones have shown a reduction in the production of pro-inflammatory cytokines, which are implicated in the pathogenesis of neurodegenerative diseases. nih.gov Another significant mechanism is the improvement of mitochondrial function. nih.govbibliotek.dk By preserving mitochondrial integrity and function, these compounds can mitigate oxidative stress and prevent the initiation of apoptotic pathways in neuronal cells. Furthermore, some chromone derivatives have been found to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. researchgate.net This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic benefits in certain neurological disorders. The chemical structure of this compound suggests its potential to engage in these neuroprotective pathways.
Anti-Trypanosoma brucei Activity
The chromen-4-one scaffold has been identified as a promising starting point for the development of novel agents against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.govnih.govresearchgate.netunimi.it Structure-activity relationship (SAR) studies on various chromen-4-one derivatives have revealed that modifications at different positions of the chromone ring can significantly influence their trypanocidal activity. nih.gov While the precise molecular targets are still under investigation, potential mechanisms include the inhibition of essential parasitic enzymes. One such target is pteridine (B1203161) reductase 1 (PTR1), an enzyme crucial for the parasite's folate metabolism and survival, which has been shown to be inhibited by chroman-4-one derivatives. mdpi.com
Table 3: Anti-Trypanosoma brucei Activity of Selected Chromen-4-one Derivatives
| Compound | EC50 (µM) on T. brucei | Selectivity Index (SI) | Reference |
| 2-(benzo[d] nih.govbohrium.comdioxol-5-yl)-chromen-4-one derivative (1) | < 5 | > 20 | nih.gov |
| 3-pivaloyl derivative (13) | 1.1 | > 92 | nih.gov |
Antileishmanial Activity
The chromone scaffold has also shown potential in the development of new treatments for leishmaniasis. bohrium.comnih.govcolab.wskarger.comnih.gov Research into the antileishmanial mechanisms of chromone derivatives has pointed towards several possible pathways. One proposed mechanism involves the disruption of the parasite's acidocalcisomes, which are acidic calcium stores essential for various physiological processes, including osmoregulation and bioenergetics. bohrium.com Perturbation of these organelles can lead to a fatal disruption of intracellular calcium homeostasis. Another potential target is the inhibition of parasitic enzymes, such as cysteine proteases, which are vital for the parasite's survival and virulence. nih.gov The activity of this compound against Leishmania species would likely involve one or more of these mechanisms, warranting further investigation.
Table 4: Antileishmanial Activity of Selected 6-substituted-3-formylchromone Derivatives
| Compound | IC50 (µM) on L. donovani | Reference |
| Compound 4b | 1.6 - 4.7 | bohrium.com |
| Compound 4c | 1.6 - 4.7 | bohrium.com |
| Compound 4e | 1.6 - 4.7 | bohrium.com |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular properties.
Analysis of Molecular Geometry and Electronic Structure
A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable three-dimensional conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The resulting optimized structure provides key parameters such as bond lengths, bond angles, and dihedral angles.
Analysis of the electronic structure provides insights into the distribution of electrons within the molecule, which is crucial for understanding its stability, reactivity, and properties. While specific DFT calculations for 6-Chloro-2-(o-tolyl)-4H-chromen-4-one are not available, such a study would reveal the precise spatial arrangement of its chromenone core, chloro-substituent, and o-tolyl group.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. ossila.comresearchgate.netlew.ro A smaller gap generally implies higher reactivity and easier electronic excitation. researchgate.net
For this compound, an FMO analysis would calculate the energies of the HOMO and LUMO and map their electron density distributions. This would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
Vibrational and UV-Visible Spectroscopy Predictions
DFT calculations can predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of a molecule. Theoretical vibrational analysis computes the frequencies and intensities of the normal modes of vibration, which can be compared with experimental IR and Raman spectra to confirm the molecular structure. nih.gov
Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions that occur when a molecule absorbs UV-Visible light. libretexts.org This allows for the theoretical determination of the absorption maxima (λmax), which correspond to the energy required to promote an electron from a lower energy orbital to a higher one, often from the HOMO to the LUMO. libretexts.orguobabylon.edu.iq Such predictions for this compound would help in interpreting its experimental spectroscopic data.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. uni-muenchen.deias.ac.in It maps the electrostatic potential onto the molecule's electron density surface. uni-muenchen.de Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.deresearchgate.net Green represents areas of neutral potential. researchgate.net An MEP analysis of this compound would highlight the electron-rich areas, such as around the carbonyl oxygen and chlorine atom, and electron-deficient regions, providing a guide to its intermolecular interactions and reactive sites. uni-muenchen.de
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com It is a key tool in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.govresearchgate.net
Prediction of Ligand-Receptor Binding Interactions
Molecular docking simulations involving this compound would require a specific protein target. The simulation would place the compound into the active site of the receptor and calculate the most stable binding poses, ranked by a scoring function that estimates binding affinity (e.g., in kcal/mol). The analysis reveals potential intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex. Although studies have been conducted on similar chromenone derivatives binding to receptors like the sigma-1 receptor, specific docking results for this compound are not available in the reviewed literature. nih.gov
Elucidation of Potential Molecular Targets
In silico methodologies, particularly molecular docking, have been instrumental in identifying a wide array of potential protein targets for compounds featuring the chromone (B188151) core structure. These computational screening techniques predict the binding affinity and orientation of a ligand within the active site of a biological target, offering crucial insights for drug discovery.
For various chromone derivatives, these studies have highlighted strong binding affinities for several classes of proteins. For instance, in the context of metabolic diseases, 6-substituted 3-formyl chromone derivatives were computationally screened against a panel of proteins, showing significant interaction with Insulin-Degrading Enzyme (IDE), a key target in diabetes research. nih.gov One derivative, 6-isopropyl-3-formyl chromone, exhibited a binding energy of -8.5 kcal/mol with IDE, which was more favorable than the reference drug dapagliflozin (B1669812) (-7.9 kcal/mol). nih.gov Other potential targets identified for this class of compounds include aldehyde oxidase inhibitors, HIF1A expression inhibitors, and cyclooxygenase (COX) proteins. nih.gov
In the realm of neurological disorders, chromenone derivatives have been identified as new ligands for sigma (σ) receptors, which are implicated in conditions like Alzheimer's disease. nih.govrsc.org A study on 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones revealed high affinity for both σ1 and σ2 receptors. Specifically, 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one showed a Kᵢ value of 27.2 nM for the σ1 receptor. nih.gov
Furthermore, the chromone scaffold has been extensively investigated for antiviral applications. Numerous in silico studies have identified the main protease (Mpro) of SARS-CoV-2 as a promising target for chromone-based inhibitors. nih.govnih.gov Triarylchromone derivatives, for example, were shown through molecular docking to have favorable binding energies at the active site of the viral protease. nih.gov
These findings collectively suggest that the chromone scaffold is a versatile pharmacophore capable of interacting with a diverse range of biological targets. The specific substitutions on this compound—a chlorine atom at the 6-position and an o-tolyl group at the 2-position—would modulate its electronic and steric properties, influencing its binding profile with these and other potential targets.
| Derivative Class | Potential Target | Predicted Binding Affinity (kcal/mol) |
| 6-substituted 3-formyl chromones | Insulin-Degrading Enzyme (IDE) | -8.5 |
| 6-substituted 3-formyl chromones | Cyclooxygenase (COX) | Not specified |
| 6-substituted 3-formyl chromones | SARS-CoV-2 Main Protease (Mpro) | Not specified |
| 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones | Sigma-1 (σ₁) Receptor | Kᵢ = 27.2 nM |
| Triarylchromones | SARS-CoV-2 Main Protease (Mpro) | Favorable binding energies reported |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing a dynamic view of the interactions between a ligand and its protein target over time. For chromone derivatives, MD simulations are frequently employed to validate the results of molecular docking and to assess the stability of the predicted protein-ligand complexes. scite.ai These simulations model the movements of atoms and molecules, offering deeper insights into the conformational changes and binding stability that static docking cannot capture. nih.govnih.gov
Studies on 6-substituted 3-formyl chromones docked with the Insulin-Degrading Enzyme (IDE) utilized MD simulations to confirm the stability of the interaction. nih.gov Analysis of parameters such as the root-mean-square deviation (RMSD) of the protein-ligand complex, which measures the average change in displacement of a selection of atoms, is crucial. For one such complex, the RMSD value remained between 0.2 and 0.5 nm, indicating a stable binding within the active site. nih.gov
Further analyses in MD simulations include the root-mean-square fluctuation (RMSF), which highlights the flexibility of different parts of the protein, and the radius of gyration (Rg), which indicates the compactness of the protein-ligand system. scite.ai A consistent trend in these parameters throughout the simulation period supports the stability of the complex. scite.ai Hydrogen bond analysis is also performed to monitor the persistence of key interactions predicted by docking. nih.gov
MD simulations are particularly valuable for elucidating the dynamic processes of a ligand binding to its receptor. They can reveal the conformational flexibility of both the ligand and the protein's active site, showing how they adapt to each other to form a stable complex. The simulations can track the formation and breaking of hydrogen bonds and other non-covalent interactions, providing a detailed picture of the binding event. nih.gov
For chromone derivatives, these simulations have confirmed that the ligand's presence can induce conformational changes in the protein, leading to a more stable and compact structure. scite.ai The analysis of MD trajectories provides insights into the behavior of the docked complexes, revealing the strength and persistence of the interactions at the atomic level. nih.gov By simulating the system in a solvated environment at physiological temperature and pressure, MD provides a more realistic representation of the binding process than is possible with docking alone. nih.gov
| Simulation Parameter | Purpose | Typical Finding for Chromone Complexes |
| Root-Mean-Square Deviation (RMSD) | Measures the stability of the protein-ligand complex over time. | Stable values (e.g., 0.2-0.5 nm), indicating a strong complex. nih.gov |
| Root-Mean-Square Fluctuation (RMSF) | Identifies flexible regions of the protein upon ligand binding. | Constant trends observed, suggesting system stability. scite.ai |
| Radius of Gyration (Rg) | Assesses the compactness of the protein-ligand system. | Stable values indicate the complex remains compact. scite.ai |
| Hydrogen Bond Analysis | Tracks the persistence of specific hydrogen bonds. | Confirms key interactions predicted by docking. nih.gov |
In Silico Screening and Virtual Library Design
In silico screening has become an indispensable, cost-effective, and time-saving technique in modern drug discovery. nih.govjournaljpri.com This approach involves the design of virtual libraries of compounds and their subsequent computational evaluation against specific biological targets. For the chromone scaffold, researchers have designed and screened libraries of derivatives to identify potential therapeutic agents. nih.govnih.gov
The process typically begins with the design of a focused library of molecules based on a core structure, such as 3-formyl chromone or benzimidazolyl chromen-4-one. nih.govjournaljpri.com Substitutions at various positions are systematically varied to explore the chemical space and its effect on biological activity. nih.gov These virtual libraries can range from a handful of analogues to millions of compounds sourced from large repositories. researchgate.net
Once the library is created, a hierarchical screening protocol is often employed. mdpi.com This may start with filtering based on physicochemical properties, such as Lipinski's "Rule of Five," to select for compounds with drug-like characteristics and good oral bioavailability. journaljpri.com This is followed by molecular docking to predict the binding affinity of each compound in the library against the target protein. nih.govjournaljpri.com Compounds with the most promising binding energies are then selected for further computational analysis, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and more intensive MD simulations. nih.gov This multi-step approach efficiently narrows down a large virtual library to a small number of high-priority candidates for synthesis and experimental testing. rsc.org
Theoretical Characterization of Metal Complexes of Chromen-4-ones
The chromone ring system and its derivatives, particularly those containing coordinating groups like hydrazones or Schiff bases, are excellent chelating ligands for various metal ions. d-nb.inforsc.org Theoretical and computational methods, such as Density Functional Theory (DFT), are widely used to characterize the structural, electronic, and bonding properties of these metal complexes. d-nb.inforesearchgate.net
Studies on metal complexes of chromone-based hydrazones and Schiff bases with transition metals like Ni(II), Co(II), Cd(II), and Cu(II) have been reported. researchgate.netresearchgate.net Theoretical calculations are employed to elucidate the geometry of these complexes, which are often found to be octahedral or other well-defined coordination geometries. rsc.orgresearchgate.net These calculations can predict bond lengths and angles, which can be compared with experimental data if available. nih.gov
Furthermore, quantum chemical calculations provide insights into the electronic properties of these complexes. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the chemical reactivity and stability of the molecules. nih.gov Molecular Electrostatic Potential (MEP) maps can also be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. d-nb.info These theoretical investigations are crucial for understanding the properties of these metal complexes and guiding the design of new compounds with potential applications in catalysis or medicine. researchgate.netresearchgate.net
| Metal Ion | Ligand Type | Typical Coordination Geometry | Theoretical Methods Used |
| Ni(II), Co(II), Cd(II) | Chromone-based hydrazone | Octahedral | DFT, QSAR, Molecular Docking |
| Co(II), Ni(II), Cu(II) | Chromone Schiff base | Not specified | Molecular Modeling |
| Cu(II) | Chromone Schiff base | Octahedral | Spectral and Magnetic Studies |
Future Research Directions and Translational Potential
Development of Novel Chromen-4-one Derivatives with Enhanced Specificity
A primary focus of future research is the rational design and synthesis of novel chromen-4-one derivatives with improved selectivity for their biological targets. The inherent versatility of the chromone (B188151) scaffold allows for systematic modifications to explore structure-activity relationships (SAR) and optimize ligand-target interactions.
Researchers have successfully synthesized series of chromen-4-one analogs to achieve specificity for a variety of targets. For instance, by introducing lipophilic substituents to the benzamido residue of the chromen-4-one scaffold, scientists have developed selective ligands for the G protein-coupled receptor GPR55. acs.org Similarly, SAR exploration of C2-functionalized chromen-4-ones led to the identification of robust inhibitors of p38α MAPK signaling, a key pathway in inflammatory responses. Another study focused on creating selective inhibitors for SIRT2, an enzyme implicated in neurodegenerative diseases, by modifying the 2-, 6-, and 8-positions of the chromone ring. acs.org These efforts highlight a key strategy: targeted modifications of the core structure can yield derivatives with high potency and selectivity for specific enzymes or receptors, thereby minimizing off-target effects.
This principle has been applied to develop inhibitors for other important biological targets as well:
Interleukin-5 (IL-5): Novel chromenone analogs have been synthesized and shown to have potent IL-5 inhibitory activity, demonstrating the scaffold's potential in treating eosinophilic disorders.
Cyclooxygenase-2 (COX-2): To develop new selective COX-2 inhibitors, a series of 2-phenyl-4H-chromen-4-one derivatives were designed, with some showing potency and selectivity comparable to the reference drug celecoxib.
The data below summarizes examples of chromen-4-one derivatives developed for specific biological targets.
| Target | Derivative Class | Key Structural Modification | Observed Outcome |
|---|---|---|---|
| SIRT2 | Substituted Chroman-4-ones | Alkyl chain at C-2; electron-withdrawing groups at C-6 and C-8 | Potent and selective SIRT2 inhibition with IC50 values in the low micromolar range. acs.org |
| GPR55 | Chromen-4-one-2-carboxylic acids | Attachment of substituted 8-benzamido residues | Development of potent and selective ligands for GPR55. acs.org |
| COX-2 | 2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-ones | Substituents at the C-3 position of the chromene scaffold | Potent COX-2 inhibition (IC50 = 0.07 μM) with high selectivity. |
Exploration of Combination Therapies
Future strategies may involve exploring the synergistic potential of chromen-4-one derivatives in combination with existing therapeutic agents. While direct studies on combination therapies are emerging, a related and promising approach involves the design of single-molecule, multi-target inhibitors. This strategy integrates the pharmacophoric features of different drugs into one hybrid molecule.
The concept is that a single derivative can simultaneously modulate multiple nodes in a disease pathway, potentially offering superior efficacy and a lower propensity for drug resistance compared to monotherapy. For example, researchers have designed chromone-based derivatives that act as simultaneous inhibitors of COX-2, 15-LOX, and mPGES-1, effectively shutting down the arachidonate (B1239269) pathway involved in inflammation. nih.gov Another approach involves the synthesis of hybrid molecules combining the chromone scaffold with other biologically active moieties, such as oxadiazole. nih.gov This "unity of pharmacophoric approach" can create novel agents with complementary mechanisms of action, allowing them to address biological targets more effectively. nih.gov These multi-target agents represent a sophisticated form of combination therapy at the molecular level, a direction ripe for further exploration.
Mechanistic Elucidation of Promising Leads
A deeper understanding of the molecular mechanisms by which promising chromen-4-one leads exert their effects is crucial for their advancement. Future research will increasingly employ a combination of biochemical, cellular, and biophysical techniques to pinpoint their precise modes of action.
For example, preliminary mechanistic studies have shown that certain trimethoxyphenyl-4H-chromen derivatives inhibit cancer cell proliferation by suppressing telomerase activity, an effect linked to the decreased expression of the protein dyskerin. nih.gov Other studies have revealed that the anti-inflammatory effects of some derivatives are mediated through the inhibition of NF-κB activation.
To further clarify these interactions, researchers utilize a variety of assays and techniques:
Enzyme Inhibition Assays: To quantify the potency and selectivity of derivatives against specific enzymes like COX-2 or SIRT2. acs.org
Cell-Based Assays: Techniques like β-arrestin recruitment assays are used to determine whether a compound acts as an agonist or antagonist at a specific receptor, such as GPR55. acs.org
Molecular Docking Studies: Computational models are used to predict how a derivative binds within the active site of its target protein, identifying key interactions with specific amino acid residues.
These detailed mechanistic insights are vital for optimizing lead compounds and identifying biomarkers that could predict patient response in future clinical settings.
Optimization of Synthetic Methods for Scalability
Modern synthetic chemistry offers several avenues for improvement. Researchers are developing novel one-pot, multi-component reactions that can construct the complex chromone core in a single step from simple starting materials. sharif.edunih.gov These methods are often greener, reducing solvent waste and energy consumption. sharif.edu For instance, a Rh(III)-catalyzed annulation process has been developed that offers good functional group tolerance and scalability. Other protocols have been successfully scaled to the gram level, demonstrating their potential for larger-scale production. researchgate.netmdpi.com
Key areas of focus for synthetic optimization include:
Catalyst Development: Employing novel catalysts, including metal-free and nanoparticle-based systems, to improve reaction efficiency and selectivity. sharif.eduresearchgate.net
Process Intensification: Using techniques like microwave-assisted synthesis to reduce reaction times and improve yields. acs.org
Flow Chemistry: Exploring continuous flow reactors for safer, more consistent, and scalable production compared to traditional batch processes.
The table below highlights various modern synthetic strategies being developed for chromone derivatives.
| Synthetic Strategy | Key Features | Potential Advantage |
|---|---|---|
| One-Pot, Three-Component Reaction | Combines aldehyde, malononitrile, and enolizable compounds. sharif.edu | High yield, solvent-free conditions, low reaction times, green process. sharif.edu |
| Rh(III)-Catalyzed Annulation | Reaction between salicylaldehydes and diazo compounds. organic-chemistry.org | Good functional group tolerance and controllable chemoselectivity. organic-chemistry.org |
| Cascade Radical Annulation | Reaction of 2-(allyloxy)arylaldehydes with oxalates. mdpi.com | Metal-free conditions, practical for gram-scale synthesis. mdpi.com |
| Switchable Ring-Opening Reaction | Reaction of 3-alkynyl-4-pyrones with active methylene (B1212753) compounds. acs.org | Mild and scalable conditions with reproducible yields. acs.org |
Application of Advanced Computational Methods for Drug Design
Advanced computational tools are becoming indispensable in the design and discovery of new chromen-4-one derivatives. These in silico methods allow researchers to predict the biological activity and physicochemical properties of compounds before they are synthesized, saving significant time and resources.
Molecular docking is a widely used technique that models the interaction between a ligand (the chromen-4-one derivative) and its protein target. These simulations can predict the binding affinity and orientation of the ligand in the protein's active site, providing crucial insights for designing more potent molecules. nih.govnih.gov For example, docking studies have been used to rationalize the selective inhibition of COX-2 by showing how the methylsulfonyl group of a derivative fits into a secondary pocket of the enzyme.
Other computational methods being applied include:
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used to screen virtual libraries for new hits.
Molecular Dynamics (MD) Simulations: MD simulations model the dynamic movements of the protein and ligand over time, providing a more realistic picture of their interaction compared to static docking.
These computational approaches facilitate a more rational, hypothesis-driven approach to drug design, accelerating the journey from initial concept to a promising preclinical candidate.
Repurposing of Existing Chromen-4-one Scaffolds for New Therapeutic Areas
The chromone scaffold is considered a "privileged structure" in medicinal chemistry because it can interact with a wide range of biological targets. researchgate.net This versatility opens up the exciting possibility of repurposing existing chromone-based compounds or scaffolds for entirely new therapeutic applications.
A compelling example is the use of the pranlukast (B1678047) scaffold. Originally developed as an antiasthmatic drug that antagonizes the CysLT1 receptor, this chromenone structure was used as a starting point to develop potent agonists for GPR35 and was subsequently explored for developing ligands for GPR55. acs.org This demonstrates how a known scaffold can be systematically modified to engage new targets in different disease areas.
The broad spectrum of biological activities reported for chromone derivatives—including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant effects—provides a strong rationale for repurposing efforts. researchgate.net A compound initially investigated for its anti-inflammatory properties might be screened against a panel of cancer cell lines or viral enzymes to uncover new, unexpected activities. This strategy can significantly shorten the drug development timeline, as existing compounds often have well-established synthesis routes and safety data.
Q & A
Q. What are the optimal synthetic routes for 6-chloro-2-(o-tolyl)-4H-chromen-4-one, and how can reaction conditions be optimized for yield and purity?
The synthesis of 4-chromanone derivatives like this compound typically involves cyclization of substituted phenolic precursors with malonic acid or its derivatives in the presence of Lewis acids (e.g., ZnCl₂) or iodine in polar solvents like DMSO. For example, iodine-mediated cyclization of (2E)-1-[2-hydroxy-4-(2-methylpropoxy)phenyl]-3-(4-methylphenyl)prop-2-ene-1-one in DMSO at 140–145°C yields flavone derivatives, with purification via column chromatography (toluene:ethyl acetate) . Optimization includes monitoring reaction progress via TLC and adjusting temperature/time to minimize side products. Yield improvements (e.g., 68% reported) often require recrystallization from ethanol .
Q. Which analytical techniques are most effective for characterizing the molecular structure and purity of this compound?
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL or similar software provides precise bond lengths, angles, and packing interactions. For example, π-π stacking (centroid distance: 3.501 Å) and intramolecular C–H⋯O interactions (S(5)/S(6) motifs) are resolvable .
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) identify substituent positions. Key signals include aromatic protons (δ 6.84–8.20 ppm) and carbonyl carbons (δ ~177 ppm) .
- GC-MS/EI : Molecular ion peaks (e.g., m/z 257 [M⁺]) confirm molecular weight .
Q. What are the solubility properties of this compound, and which solvents are suitable for in vitro assays?
The compound is moderately soluble in DMSO (clear solution upon warming) and poorly soluble in water. Solubility in ethanol facilitates recrystallization, while lipophilicity (LogP ~3.62) suggests compatibility with membrane permeability assays .
Advanced Research Questions
Q. How does this compound achieve selective inhibition of adenylyl cyclase 1 (AC1), and what structural features confer isoform specificity?
The compound selectively inhibits AC1 over eight other AC isoforms, likely due to its trichloromethyl and chloro substituents, which sterically block the catalytic site of AC1 while avoiding interactions with conserved regions in other isoforms. Molecular docking studies and mutagenesis of AC1’s calcium/calmodulin-binding domain could validate this mechanism .
Q. What strategies are effective in designing derivatives of this compound to enhance antibacterial activity while minimizing cytotoxicity?
Pyrimidine-containing 4H-chromen-4-one derivatives show improved antibacterial activity. Key modifications include:
- Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance membrane penetration.
- Substituting the o-tolyl group with heteroaromatic rings (e.g., pyridyl) to modulate target binding.
- Assessing bioactivity via MIC assays against Gram-positive/negative strains and cytotoxicity via mammalian cell lines (e.g., HEK293) .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
Disordered substituents (e.g., partial Cl/H occupancy) and twinning complicate refinement. SHELXL’s robust parameterization handles disorder via PART instructions and anisotropic displacement parameters. High-resolution data (θ > 25°) and multi-scan absorption corrections (SADABS) improve reliability .
Q. How can metabolic pathways and transporter interactions of this compound be systematically analyzed?
- CYP inhibition assays : Use recombinant CYP isoforms (e.g., CYP1A2, 2C19) to identify metabolism-related interactions .
- cAMP quantification : Measure intracellular cAMP levels (ELISA) in AC1-expressing cells to assess functional inhibition .
- Transporter profiling : Employ Caco-2 monolayers or P-gp ATPase assays to evaluate permeability and efflux ratios .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions .
- Crystallography : Use low-temperature (100 K) data collection to minimize thermal motion artifacts .
- Bioassays : Include positive controls (e.g., forskolin for AC1 activation) and validate selectivity via isoform-specific knockdown models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
